molecular formula C18H17F3N4O B2595419 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2310154-11-9

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2595419
CAS No.: 2310154-11-9
M. Wt: 362.356
InChI Key: JRBZPIMISFYHTG-UHFFFAOYSA-N
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Description

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the following steps:

    Formation of the Trifluoromethylpyridine Intermediate:

    Coupling with Piperidine Derivative: The trifluoromethylpyridine intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Formation of the Final Product:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the synthetic routes described above. This requires careful optimization of reaction conditions to ensure high yields and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms, which allow for precise control of reaction parameters and efficient production of large quantities of the compound .

Mechanism of Action

The mechanism of action of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)16-4-1-5-17(24-16)26-12-13-6-9-25(10-7-13)15-3-2-8-23-14(15)11-22/h1-5,8,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZPIMISFYHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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